ethyl 4-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
Description
Ethyl 4-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is a synthetic organic compound featuring a chromen-4-one (coumarin derivative) core substituted with methyl groups at positions 6 and 6. The chromen-2-yl moiety is linked via a carbonylamino group to an ethyl benzoate ester.
Properties
Molecular Formula |
C21H19NO5 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 4-[(6,8-dimethyl-4-oxochromene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H19NO5/c1-4-26-21(25)14-5-7-15(8-6-14)22-20(24)18-11-17(23)16-10-12(2)9-13(3)19(16)27-18/h5-11H,4H2,1-3H3,(H,22,24) |
InChI Key |
UVBKCLLDBYTYEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a base.
Formation of the Amide Bond: The amide bond is formed by reacting the chromen-2-one derivative with an appropriate amine, such as 4-aminobenzoic acid, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: New ester or amide derivatives
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate exhibits promising biological activities that can be harnessed for therapeutic purposes.
Anticancer Activity
Research indicates that coumarin derivatives, including those related to this compound, possess anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain derivatives can significantly reduce cell viability in breast and prostate cancer models .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activity. Similar derivatives have been evaluated for their ability to inhibit inflammatory pathways, demonstrating efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam . This positions this compound as a candidate for further development in treating inflammatory conditions.
Acetylcholinesterase Inhibition
Given the role of acetylcholinesterase in neurodegenerative diseases like Alzheimer's, compounds with a coumarin backbone have been investigated for their inhibitory effects on this enzyme. Studies have shown that modifications to the coumarin structure can enhance inhibitory potency, making these compounds potential leads for Alzheimer's disease therapeutics .
In Vitro Studies
Recent studies have focused on understanding the biological effects of this compound through in vitro assays. For example, one study reported that the compound exhibited significant cytotoxicity against cancer cell lines with an IC50 value indicating effective growth inhibition .
In Vivo Studies
In vivo studies are crucial for evaluating the therapeutic potential of this compound. Preliminary animal model studies have shown promising results regarding its anti-inflammatory effects, with dosages yielding significant reductions in edema compared to control groups .
Mechanism of Action
The mechanism of action of ethyl 4-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is largely dependent on its interaction with biological targets. The chromen-2-one core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound’s antioxidant properties can neutralize reactive oxygen species, protecting cells from oxidative damage.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Chromen-4-one vs. Quinoline Derivatives
- Ethyl 4-((8-hydroxy-2-methylquinolin-4-yl)amino)benzoate (): Replacing the chromen-4-one with a quinoline ring introduces a nitrogen atom in the aromatic system, altering electronic properties. Quinoline derivatives often exhibit enhanced π-π stacking interactions, which may improve binding to hydrophobic enzyme pockets compared to the oxygen-rich chromen-4-one system.
Substituent Variations in Benzoate Esters
Methyl vs. Ethyl Esters
- However, ethyl esters generally exhibit longer metabolic half-lives due to slower esterase cleavage.
- Halogenated Derivatives: Compounds like ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate () introduce electron-withdrawing groups (e.g., bromo, formyl), which may enhance electrophilic reactivity and intermolecular interactions in crystal lattices .
Functional Group Analysis
Carbonylamino Linker vs. Hydrazide Derivatives
- 4-((8-Hydroxy-2-methylquinolin-4-yl)amino)benzohydrazide (): The hydrazide group (-NH-NH₂) enables condensation reactions with aldehydes, forming hydrazone derivatives.
Crystallographic and Hydrogen-Bonding Patterns
- Chromen-4-one vs. Thiazolidinone Derivatives: The carbonyl and amino groups in the target compound may form intermolecular N-H···O hydrogen bonds, creating cyclic motifs (e.g., $ R_2^2(8) $ graph sets; ). In contrast, thiazolidinone derivatives (e.g., ethyl 4-([(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino)benzoate; ) exhibit additional S···O interactions, influencing crystal packing .
Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
Ethyl 4-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is a compound of significant interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The compound is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H23NO5S |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | Ethyl 2-[(6,8-dimethyl-4-oxochromene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| InChI Key | IUODIYLYSVKCDU-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below are detailed findings from various studies:
Antimicrobial Activity
A study published in MDPI assessed the antimicrobial activity of coumarin derivatives against various bacterial strains. The Kirby-Bauer disk diffusion method was utilized to measure the inhibition zones. While some derivatives showed limited activity against E. coli and MRSA, others demonstrated significant antibacterial effects with zones of inhibition reaching up to 13.4 mm against MRSA .
Anticancer Potential
The anticancer properties of similar coumarin-based compounds have been documented extensively. For instance, certain Schiff base derivatives have shown promising results in inhibiting cancer cell proliferation through various pathways such as apoptosis induction and cell cycle arrest . The specific mechanisms by which this compound exerts its anticancer effects are still under investigation.
Anti-inflammatory Effects
Research into the anti-inflammatory properties of coumarin derivatives indicates that they may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests a potential therapeutic role for this compound in treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Study :
- Anticancer Research :
- Anti-inflammatory Investigation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
